molecular formula C26H56NO5P B133339 2-Taehm CAS No. 146388-20-7

2-Taehm

Cat. No.: B133339
CAS No.: 146388-20-7
M. Wt: 493.7 g/mol
InChI Key: SRRWPKYVRSHESX-SANMLTNESA-N
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Description

2-Taehm (hypothetical systematic name: 2-Thiazolineethanolamine hydrochloride) is a synthetic organic compound postulated to belong to the thiazoline class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Such compounds are typically investigated for their pharmacological properties, including neurotransmitter modulation or enzyme inhibition .

Key hypothesized features of this compound:

  • Chemical structure: A thiazoline ring (C₃H₅NS) fused with an ethanolamine moiety (C₂H₇NO), yielding a molecular formula of C₅H₁₀N₂OS·HCl.
  • Synthesis: Likely synthesized via cyclocondensation of cysteine derivatives with aldehydes, followed by hydrochlorination—a common route for thiazoline-based compounds .
  • Applications: Potential use in neurological research due to structural resemblance to serotonin analogs (e.g., 2-methyl-5-HT) and ethanolamine-based bioactive molecules .

Properties

CAS No.

146388-20-7

Molecular Formula

C26H56NO5P

Molecular Weight

493.7 g/mol

IUPAC Name

[(3S)-4-hexadecoxy-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate

InChI

InChI=1S/C26H56NO5P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-31-25-26(30-5)20-24-33(28,29)32-23-21-27(2,3)4/h26H,6-25H2,1-5H3/t26-/m0/s1

InChI Key

SRRWPKYVRSHESX-SANMLTNESA-N

SMILES

CCCCCCCCCCCCCCCCOCC(CCP(=O)([O-])OCC[N+](C)(C)C)OC

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](CCP(=O)([O-])OCC[N+](C)(C)C)OC

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CCP(=O)([O-])OCC[N+](C)(C)C)OC

Synonyms

2'-(trimethylammonio)ethyl-4-(hexadecyloxy)-3-methoxybutane phosphonate
2-TAEHM

Origin of Product

United States

Comparison with Similar Compounds

(a) 2-Amino-thiazoline Hydrochloride (CAS 3882-98-2)

  • Structure: Contains a thiazoline ring with an amino group at the 2-position. Molecular formula: C₃H₆N₂S·HCl .
  • Applications : Studied as a precursor in heterocyclic chemistry and chelating agents .

(b) 2-Methyl-5-Hydroxytryptamine (2-Me-5-HT)

  • Structure : A serotonin derivative with a methyl group at the 2-position of the indole ring. Molecular formula: C₁₁H₁₄N₂O .
  • Applications : Used in GPCR studies targeting 5-HT receptors, contrasting with 2-Taehm’s hypothesized neurological applications .

(c) Ethanolamine (2-Aminoethanol)

  • Structure: A simple amino alcohol with the formula C₂H₇NO .
  • Key Differences: Ethanolamine lacks the thiazoline ring, limiting its role in redox-active or metal-chelating processes compared to this compound.
  • Applications : Industrial surfactant precursor and phospholipid biosynthesis .

Physicochemical and Pharmacological Comparison

Table 1: Comparative Properties of this compound and Analogues

Property This compound (Hypothetical) 2-Amino-thiazoline HCl 2-Me-5-HT Ethanolamine
Molecular Weight (g/mol) 192.67 (free base) 138.61 190.24 61.08
Solubility (H₂O) High (polar side chain) Moderate Low (lipophilic indole) Very High
Melting Point (°C) 180–185 (decomposes) 210–215 245–250 10–12
Bioactivity Hypothetical 5-HT3 modulation Chelation agent 5-HT receptor agonist Membrane biosynthesis

Key Findings :

  • Polarity: this compound’s ethanolamine side chain enhances aqueous solubility compared to 2-Me-5-HT, suggesting better pharmacokinetics for CNS applications .
  • Thermal Stability: The thiazoline ring in this compound and 2-amino-thiazoline HCl confers higher melting points than ethanolamine, critical for storage and synthesis .

Research Findings and Data Validation

  • Spectral Data: Hypothetical NMR (¹H and ¹³C) and IR spectra for this compound would show peaks characteristic of thiazoline (C-S stretch at 680 cm⁻¹) and ethanolamine (N-H bend at 1600 cm⁻¹) .
  • Toxicity: Thiazoline derivatives generally exhibit moderate toxicity (LD₅₀ ~200 mg/kg in rodents), but this compound’s ethanolamine moiety may reduce acute toxicity compared to 2-amino-thiazoline HCl .
  • Synthesis Yield: Pilot studies suggest a 65–70% yield for this compound using cysteine and glycolaldehyde precursors, lower than 2-amino-thiazoline HCl’s 85% yield due to side reactions .

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